N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC15072871
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O3 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C23H24N4O3/c1-28-18-11-9-17(10-12-18)27-14-19(16-7-5-4-6-8-16)21-22(25-15-26-23(21)27)24-13-20(29-2)30-3/h4-12,14-15,20H,13H2,1-3H3,(H,24,25,26) |
| Standard InChI Key | GVHVOVNMTVORRQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC(OC)OC)C4=CC=CC=C4 |
Introduction
N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of receptor tyrosine kinases (RTKs), which are implicated in various cancers and other diseases.
Synthesis of N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions. The process often starts with the manipulation of pyrimidine derivatives, utilizing techniques such as cyclocondensation reactions.
Synthetic Steps
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Initial Preparation: The synthesis begins with the preparation of key intermediates, often involving the reaction of pyrimidine derivatives with appropriate functional groups.
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Cyclocondensation: This step involves the formation of the pyrrolopyrimidine core through cyclocondensation reactions.
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Functional Group Modification: The introduction of specific functional groups, such as methoxyphenyl and phenyl groups, is crucial for achieving the desired biological activity.
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Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Biological Activities and Potential Applications
N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have been studied for their potential biological activities, including the inhibition of receptor tyrosine kinases (RTKs) and Bruton’s tyrosine kinase (BTK), which are targets in cancer treatment.
Biological Targets
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Receptor Tyrosine Kinases (RTKs): These enzymes are involved in signaling pathways that regulate cell growth and division, making them targets for cancer therapy.
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Bruton’s Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell signaling pathways and is targeted in treatments for B-cell malignancies.
Research Findings and Future Directions
Research on pyrrolopyrimidine derivatives has shown promising results in inhibiting various biological targets. Further studies are needed to fully explore the therapeutic potential of N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its analogs.
Data Table: Biological Activities of Pyrrolopyrimidine Derivatives
| Compound | Biological Activity | Target |
|---|---|---|
| N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | RTK Inhibition | Various RTKs |
| Derivatives of Pyrrolopyrimidines | BTK Inhibition | Bruton’s Tyrosine Kinase |
| N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 Inhibition | Vascular Endothelial Growth Factor Receptor-2 |
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